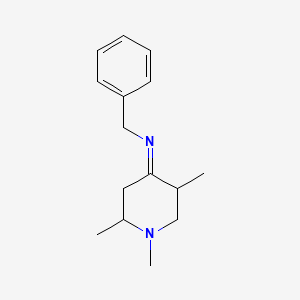
Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy-: is an organic compound characterized by a benzene ring substituted with a 1,5-dimethyl-1,4-hexadienyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, 1,5-dimethyl-1,4-hexadiene, and methanol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A Lewis acid catalyst, such as aluminum chloride (AlCl3), is often used to facilitate the electrophilic aromatic substitution.
Procedure: The 1,5-dimethyl-1,4-hexadiene is first activated by the Lewis acid, forming a carbocation intermediate. This intermediate then reacts with benzene to form the substituted benzene ring. Finally, methanol is introduced to form the methoxy group via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control to ensure high yield and purity.
Catalysts: Use of more efficient and recyclable catalysts to reduce costs and environmental impact.
Purification: Advanced purification techniques such as distillation, crystallization, and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: H2 with Pd/C, or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology
Pharmacology: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Biochemical Studies: Used in studies to understand the interaction of aromatic compounds with biological macromolecules.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Utilized in the production of advanced materials such as polymers and resins.
Fragrance Industry: Employed in the synthesis of aromatic compounds used in perfumes and flavorings.
作用機序
The mechanism by which Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy- exerts its effects involves:
Molecular Targets: Interaction with enzymes and receptors in biological systems, potentially altering their activity.
Pathways: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
- Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methyl-
- Cyclohexene, 4-(1,5-dimethyl-1,4-hexadienyl)-1-methyl-
Uniqueness
- Structural Features : The presence of both a methoxy group and a 1,5-dimethyl-1,4-hexadienyl group on the benzene ring makes it unique compared to similar compounds.
- Reactivity : The methoxy group significantly influences the reactivity and chemical behavior of the compound, making it distinct in its reactions and applications.
This detailed overview provides a comprehensive understanding of Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy-, covering its synthesis, reactions, applications, and unique features
特性
CAS番号 |
111918-83-3 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC名 |
1-methoxy-4-(6-methylhepta-2,5-dien-2-yl)benzene |
InChI |
InChI=1S/C15H20O/c1-12(2)6-5-7-13(3)14-8-10-15(16-4)11-9-14/h6-11H,5H2,1-4H3 |
InChIキー |
YJCRWPSRQDGSKL-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC=C(C)C1=CC=C(C=C1)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



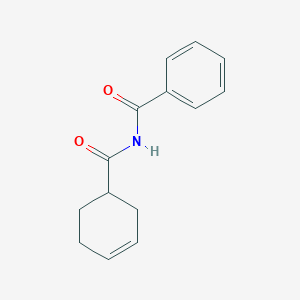
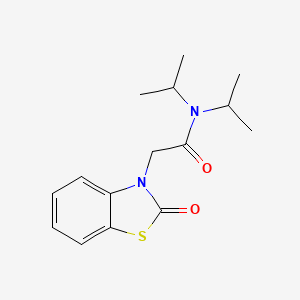
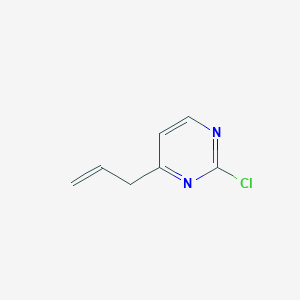
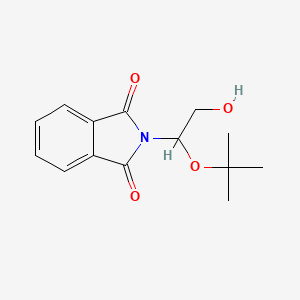
![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
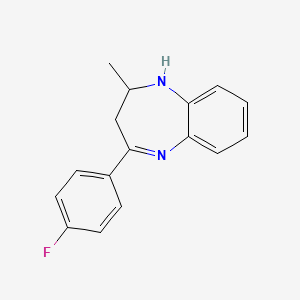
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
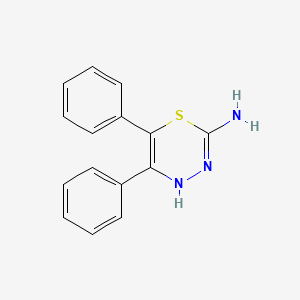
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)

